N6-Benzoyl-2',3'-isopropylideneadenosine
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Overview
Description
N6-Benzoyl-2’,3’-isopropylideneadenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’,3’-isopropylideneadenosine typically involves the protection of adenosine’s hydroxyl groups followed by benzoylation. The reaction conditions often include the use of protecting groups like isopropylidene to shield the 2’ and 3’ hydroxyl groups of adenosine. Benzoylation is then carried out using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for N6-Benzoyl-2’,3’-isopropylideneadenosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’,3’-isopropylideneadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the adenosine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protective groups or modify the benzoyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized adenosine derivatives, while substitution reactions can produce a range of N6-substituted adenosine analogs .
Scientific Research Applications
N6-Benzoyl-2’,3’-isopropylideneadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular signaling and as a potential modulator of biological pathways.
Medicine: Investigated for its vasodilatory properties and potential anti-cancer effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’,3’-isopropylideneadenosine involves its interaction with adenosine receptors, leading to smooth muscle relaxation and vasodilation. Additionally, it may inhibit cancer cell proliferation by interfering with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Benzoyl-2’,3’-isopropylideneadenosine is unique due to its specific structural modifications, which confer distinct biological activities compared to other adenosine analogs. Its benzoyl and isopropylidene groups enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKIYWGWKVYJHS-QEPJRFBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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